molecular formula C9H10BrN B8687414 4-Bromo-7-methylindoline

4-Bromo-7-methylindoline

Cat. No.: B8687414
M. Wt: 212.09 g/mol
InChI Key: BPSAXYWIOCKHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-7-methylindoline is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their wide range of biological activities and are crucial in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methylindoline typically involves the bromination of 7-methyl-indoline. One common method is the reaction of 7-methyl-indoline with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-methylindoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-7-methylindoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active indoles.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-7-methylindoline involves its interaction with various molecular targets. The bromine atom and the indoline ring can participate in different types of chemical interactions, including hydrogen bonding and π-π stacking. These interactions can affect the compound’s binding to enzymes, receptors, and other biomolecules, influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-7-methylindoline is unique due to the presence of both bromine and a methyl group, which can enhance its chemical reactivity and potential biological activities. The combination of these substituents makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

4-bromo-7-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10BrN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-3,11H,4-5H2,1H3

InChI Key

BPSAXYWIOCKHEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Br)CCN2

Origin of Product

United States

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